Diphenhydramine

Beschreibung

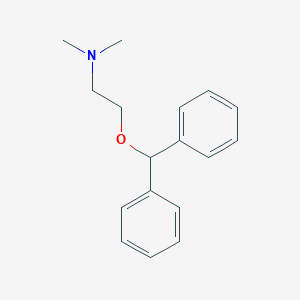

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVUWRFHKOJYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-24-0 (hydrochloride), 88637-37-0 (citrate (1:1)) | |

| Record name | Diphenhydramine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022949 | |

| Record name | Diphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150-165 °C at 2.00E+00 mm Hg, BP: 165 °C at 3 mm Hg, BP: 150-165 °C at 2.0 mm Hg | |

| Record name | Diphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENHYDRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.06X10+3 mg/L at 37 °C | |

| Record name | Diphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENHYDRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

58-73-1, 147-24-0 | |

| Record name | Diphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenhydramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GTS82S83M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENHYDRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161-162, Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/, 168 °C | |

| Record name | Diphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENHYDRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Diphenhydramine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diphenhydramine, a first-generation ethanolamine-derivative antihistamine, is widely utilized for its therapeutic effects in managing allergic reactions, insomnia, and motion sickness.[1][2][3][4] Its clinical utility and its significant central nervous system (CNS) profile are dictated by a complex and multifaceted mechanism of action that extends beyond its primary effect on histamine (B1213489) H1 receptors. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underlying this compound's actions within the CNS. It details its primary role as a histamine H1 receptor inverse agonist, its potent antimuscarinic activities, and its effects on various ion channels and neurotransmitter transporters. Quantitative binding affinity data are presented for comparative analysis, and detailed protocols for key experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding of this compound's intricate neuropharmacology.

Primary Mechanism of Action: Histamine H1 Receptor Inverse Agonism

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier due to its lipophilic nature.[1][2][5] In the CNS, its principal mechanism is not as a simple antagonist but as an inverse agonist at the histamine H1 receptor.[1][4][5] This means it binds to the same receptor as histamine but stabilizes it in its inactive conformation, thereby reducing the receptor's basal activity and competitively inhibiting histamine binding.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] By acting as an inverse agonist, this compound suppresses this pathway. The central histaminergic system plays a crucial role in maintaining wakefulness and alertness; therefore, inhibition of H1 receptor signaling is the primary cause of this compound's characteristic sedative and hypnotic effects.[1][2][7]

Figure 1: this compound's inverse agonism at the H1 receptor.

Secondary CNS Mechanisms of Action

This compound's pharmacological profile is complicated by its significant affinity for several other CNS targets.

Anticholinergic (Antimuscarinic) Activity

This compound is a potent antagonist at muscarinic acetylcholine (B1216132) receptors (M1-M5).[1][4] This action is responsible for many of its CNS side effects, including short-term memory impairment, confusion, delirium, and cognitive decline, particularly in the elderly.[8][9][10][11] The blockade of acetylcholine, a neurotransmitter critical for learning and memory, underlies these effects.[11][12] Its antimuscarinic properties also contribute to its use in managing Parkinsonism and drug-induced extrapyramidal symptoms.[1][5]

Figure 2: Antagonism of Muscarinic Acetylcholine Receptors.

Ion Channel Blockade

This compound also interacts with several voltage-gated ion channels, actions that are particularly relevant in the context of high-dose exposure and toxicity.

-

Sodium Channels: this compound acts as an intracellular sodium channel blocker.[1][5] This mechanism, similar to that of local anesthetics, contributes to its topical anesthetic properties.[2][13] In the CNS, high concentrations can lead to neurotoxicity, and in the heart, this action can cause arrhythmias.[14][15] Studies show it binds preferentially to the inactivated state of the channel.[16]

-

Potassium Channels: this compound has been shown to block the delayed rectifier potassium channel (hERG/Kv11.1).[1][17][18] This inhibition can prolong the QT interval of the cardiac cycle, creating a risk for potentially fatal arrhythmias like Torsades de Pointes, especially in overdose situations.[1][14][15]

Monoamine Transporter Inhibition

While less potent than its antihistaminic and antimuscarinic effects, this compound also inhibits the reuptake of certain monoamines. It has been shown to inhibit the serotonin (B10506) transporter (SERT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET).[1][19] This action may subtly contribute to its overall CNS effects, although it is not a primary mechanism of action. Its impact on the dopamine (B1211576) transporter (DAT) is generally considered negligible.[19]

Quantitative Data: Receptor and Transporter Binding Affinities

The following tables summarize the binding affinities (Ki, nM) of this compound for various CNS targets. A lower Ki value indicates a stronger binding affinity.

Table 1: Histamine and Muscarinic Receptor Binding Affinities

| Receptor | This compound Ki (nM) | Reference |

|---|---|---|

| Histamine H1 | 14.08 - 16 | [20],[6] |

| Muscarinic M1 | 210 | [20] |

| Muscarinic M2 | 130 | [20] |

| Muscarinic M3 | 240 | [20] |

| Muscarinic M4 | 112 | [20] |

| Muscarinic M5 | 260 | [20] |

Data presented for comparative analysis. Values can vary based on experimental conditions.

Table 2: Adrenergic, Serotonergic, and Monoamine Transporter Affinities

| Target | This compound Ki (nM) / IC50 (nM) | Reference |

|---|---|---|

| Alpha-1 Adrenergic | 430 | [20] |

| Alpha-2 Adrenergic | 7,600 | [20] |

| Serotonin (5-HT) Transporter (SERT) | IC50: No significant effect at low concentrations | [19] |

| Norepinephrine Transporter (NET) | IC50: 3542 | [21] |

Data presented for comparative analysis. Values can vary based on experimental conditions.

Key Experimental Protocols

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a target receptor (e.g., Histamine H1).

Objective: To quantify the binding affinity of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., human H1 receptor).

-

Radiolabeled ligand (e.g., [3H]-pyrilamine for H1 receptors).

-

Unlabeled test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of an unlabeled ligand, e.g., unlabeled pyrilamine).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In reaction tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and either buffer (for total binding), a varying concentration of this compound, or the non-specific binding control.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Figure 3: Workflow for a radioligand receptor binding assay.

Protocol: In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in a specific brain region of a live animal model following this compound administration.

Objective: To assess the effect of this compound on the extracellular concentrations of neurotransmitters like acetylcholine, serotonin, or norepinephrine in real-time.

Materials:

-

Animal model (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration (e.g., intraperitoneal injection).

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).[22]

Methodology:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum) using precise coordinates.[22][23]

-

Recovery: Allow the animal to recover from surgery. Experiments are typically conducted in awake, freely moving animals.

-

Perfusion: Connect the probe to a microinfusion pump and continuously perfuse it with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[23]

-

Basal Level Collection: Collect the resulting dialysate samples in timed fractions (e.g., every 20 minutes) using a refrigerated fraction collector. Analyze these initial samples to establish a stable baseline of extracellular neurotransmitter concentrations.[23]

-

Drug Administration: Administer this compound to the animal via a systemic route (e.g., I.P. injection).

-

Post-Drug Collection: Continue to collect dialysate fractions for several hours following drug administration.

-

Sample Analysis: Quantify the concentration of the neurotransmitter(s) of interest in each dialysate sample using a highly sensitive analytical method like HPLC-ECD.[22]

-

Data Analysis: Express the neurotransmitter concentrations in the post-drug fractions as a percentage of the average baseline concentration. Plot these percentage changes over time to visualize the dynamic effect of this compound on neurotransmitter release and reuptake.

Figure 4: Workflow for an in vivo microdialysis experiment.

Conclusion

The central nervous system mechanism of action of this compound is far more complex than that of a simple antihistamine. Its primary sedative and antiemetic effects are driven by its potent inverse agonism at central histamine H1 receptors. However, its significant antagonistic activity at muscarinic acetylcholine receptors is a major contributor to both its therapeutic profile in movement disorders and its adverse cognitive effects, particularly in vulnerable populations. Furthermore, its capacity to block sodium and potassium channels, along with a weak inhibition of monoamine transporters, completes a multifaceted pharmacological profile. A thorough understanding of these diverse molecular interactions is critical for drug development professionals seeking to design more selective agents and for researchers investigating the full spectrum of this compound's central effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 4. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. droracle.ai [droracle.ai]

- 10. optoceutics.com [optoceutics.com]

- 11. optoceutics.com [optoceutics.com]

- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 13. Block of sodium currents in rat dorsal root ganglion neurons by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. med.virginia.edu [med.virginia.edu]

- 15. This compound and QT prolongation – A rare cardiac side effect of a drug used in common practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Na(+) current by this compound and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cardiotoxic potential and CNS effects of first-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ntrs.nasa.gov [ntrs.nasa.gov]

- 20. benchchem.com [benchchem.com]

- 21. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticholinergic Properties of Diphenhydramine at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, is widely recognized for its potent anticholinergic activity, which stems from its competitive antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the interaction between this compound and the five muscarinic receptor subtypes (M1-M5). It details the binding affinities and functional antagonism of this compound, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize these interactions, including radioligand binding assays and functional assessments such as Schild analysis. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular and cellular mechanisms underlying this compound's anticholinergic effects.

Introduction

This compound has a long history of clinical use for the treatment of allergic reactions, insomnia, and motion sickness.[1][2] Its therapeutic effects and a significant portion of its side-effect profile are attributable to its action on various neurotransmitter systems.[3] A primary off-target effect is its potent antagonism of muscarinic acetylcholine receptors, leading to a range of anticholinergic symptoms such as dry mouth, blurred vision, urinary retention, and cognitive impairment.[3][4] Understanding the specifics of this compound's interaction with each of the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and for the development of future therapeutics with improved selectivity.

This guide serves as a technical resource, consolidating quantitative data and detailed methodologies to provide a thorough understanding of this compound's anticholinergic properties at the molecular level.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to distinct intracellular signaling pathways.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

dot

References

- 1. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Diphenhydramine's ability to cross the blood-brain barrier in research

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and quantitative parameters governing the transport of this compound across the blood-brain barrier (BBB). This compound, a first-generation histamine (B1213489) H1 receptor antagonist, is well-known for its ability to readily penetrate the central nervous system (CNS), leading to sedative effects.[1][2][3] Understanding the intricacies of its transport is crucial for CNS drug development and for utilizing it as a research tool.

While traditionally its lipophilic nature was thought to be the primary driver of BBB penetration, extensive research has revealed a more complex interplay of passive diffusion and carrier-mediated transport.[1][4] This guide synthesizes key findings from in vitro, in situ, and in vivo studies to provide a detailed understanding of this compound's neuropharmacokinetics.

Physicochemical Properties Influencing BBB Permeability

The ability of a molecule to cross the BBB is initially predicted by its physicochemical properties. This compound possesses characteristics that are generally favorable for CNS penetration.

| Property | Value | Significance for BBB Permeability |

| Molecular Weight | 255.36 g/mol | Below the general threshold of 400-500 Da, favoring easier passage across the BBB. |

| logP (Octanol/Water) | 3.27 - 3.53 | Indicates high lipophilicity, which facilitates passive diffusion across the lipid membranes of the brain endothelial cells. |

| pKa | 8.98 | As a weak base, a significant fraction is ionized at physiological pH (7.4), but the un-ionized form is sufficiently lipid-soluble to diffuse across membranes. |

| Polar Surface Area | 12.47 Ų | A low polar surface area (< 90 Ų) is associated with better BBB permeability. |

Mechanisms of this compound Transport Across the Blood-Brain Barrier

This compound's entry into the CNS is a dual process involving both passive diffusion and a significant carrier-mediated influx component.

Passive Diffusion

For many years, passive diffusion was considered the main mechanism for drug entry into the brain.[1] this compound's high lipophilicity allows it to readily diffuse across the lipid bilayers of the brain endothelial cells that form the BBB. However, studies have shown that passive diffusion only accounts for approximately 23% of its total influx into the brain, indicating the presence of more dominant transport mechanisms.[1][5]

Carrier-Mediated Transport: The Role of the H+/Organic Cation Antiporter

A substantial body of evidence points to a specific carrier-mediated system being responsible for the majority of this compound's brain uptake.[1][5] This system is a polyspecific drug/proton (H+) antiporter, also referred to as a proton-coupled organic cation (H+/OC) antiporter.[1][6][7][8]

Key characteristics of this transport system include:

-

Saturability : The transport process follows Michaelis-Menten kinetics, meaning it can become saturated at high concentrations of the drug.[1][4][5]

-

Proton-Dependence : The transport of this compound is sensitive to changes in pH.[1] An outwardly directed proton gradient likely drives the influx of the cationic form of this compound into the brain endothelial cells.

-

Competitive Inhibition : Other cationic drugs, such as clonidine (B47849) and oxycodone, can competitively inhibit the transport of this compound, suggesting they share the same transporter.[1][9]

Importantly, this compound transport is not significantly affected by inhibitors of major efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[1][5] This lack of efflux contributes to its high brain accumulation.

Quantitative Data on Blood-Brain Barrier Permeability

The following tables summarize key quantitative parameters from various studies, providing a comparative view of this compound's BBB transport kinetics.

Table 1: In Vivo and In Situ Permeability Data

| Parameter | Species | Value | Method | Reference |

| Brain Uptake Clearance (Clup) | Rat | 0.99 ± 0.18 mL min-1 cm-3 | [11C]this compound PET | [1][5] |

| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | Rat | 3.90 | Single-dose Neuro-PK | [10] |

| Rat | ~5.0 (Control) | Brain Microdialysis | [6] | |

| Rat | ~10.0 (LPS-induced inflammation) | Brain Microdialysis | [6] | |

| Dog | 4.88 | Single-dose Neuro-PK | [10] | |

| Non-human Primate | 4.51 - 5.00 | Single-dose Neuro-PK | [10] | |

| Michaelis Constant (Km) | Rat | 2.99 mM (or 2.98 ± 1.4 mM) | In Situ Brain Perfusion | [1][5] |

| Mouse | 4.4 mM | In Situ Brain Perfusion | [1] | |

| Maximum Velocity (Vmax) | Rat | 179.5 ± 44.5 nmol s-1 g-1 | In Situ Brain Perfusion | [1][5] |

| Passive Diffusion Rate (Kpassive) | Rat | 7.28 ± 1.58 µL s-1 g-1 | In Situ Brain Perfusion | [1] |

Table 2: In Vitro Permeability Data

| Parameter | Model | Value | Method | Reference |

| Michaelis Constant (Km) | TR-BBB13 cells (rat) | 49.7 µM | Cell Uptake Assay | [9] |

| Maximum Velocity (Vmax) | TR-BBB13 cells (rat) | 5.59 nmol/mg protein/15 s | Cell Uptake Assay | [9] |

| Inhibition Constant (Ki) of Oxycodone on DPHM uptake | TR-BBB13 cells (rat) | 106 µM | Competitive Inhibition Assay | [9] |

| Inhibition Constant (Ki) of DPHM on Oxycodone uptake | TR-BBB13 cells (rat) | 34.7 µM | Competitive Inhibition Assay | [9] |

| Apparent Permeability (Papp) | BMECs (rat) | 3.09 x 10-6 cm/s (Control Serum) | Transwell Assay | [6] |

| BMECs (rat) | 4.63 x 10-6 cm/s (LPS Serum) | Transwell Assay | [6] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound's BBB transport.

In Vivo Brain Microdialysis

This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) and blood, providing an accurate assessment of the unbound brain-to-plasma concentration ratio (Kp,uu,brain).

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum) of an anesthetized animal (e.g., rat). A second probe is inserted into a blood vessel (e.g., jugular vein).

-

Perfusion: The probes are perfused with a physiological solution (perfusate) at a slow, constant flow rate.

-

Drug Administration: this compound is administered to the animal, typically via intravenous infusion to achieve steady-state concentrations.

-

Sample Collection: As blood and ISF equilibrate with the perfusate across the semi-permeable membrane of the probes, small molecules like unbound this compound diffuse into the perfusate. Dialysate samples are collected at regular intervals.

-

Quantification: The concentration of this compound in the dialysate samples is measured using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The unbound concentrations in brain (Cu,brain) and plasma (Cu,plasma) are calculated, and the Kp,uu,brain is determined (Cu,brain / Cu,plasma). A value > 1 suggests active influx.[6]

In Situ Brain Perfusion

This method is used to study BBB transport kinetics in vivo, isolating the brain from peripheral circulation to eliminate confounding factors like systemic metabolism.[1]

Methodology:

-

Animal Preparation: An animal (e.g., rat) is anesthetized. The common carotid artery is cannulated.

-

Perfusion: The animal's blood is replaced by a controlled, artificial perfusion fluid (e.g., Krebs-Ringer buffer) containing a known concentration of radiolabeled ([14C] or [3H]) this compound.[1]

-

Timed Experiment: The perfusion is carried out for a short, defined period (e.g., 5-30 seconds).

-

Termination: The perfusion is stopped, and the animal is decapitated. The brain is removed and dissected.

-

Quantification: The amount of radiolabeled drug that has entered the brain tissue is quantified using liquid scintillation counting.

-

Data Analysis: The brain uptake clearance or permeability-surface area (PS) product is calculated. By varying the concentration of this compound or adding inhibitors to the perfusate, kinetic parameters like Km and Vmax can be determined.[1]

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution and transporter function in the living brain of both animals and humans.[1][11]

Methodology:

-

Radiotracer Synthesis: this compound is labeled with a short-lived positron-emitting isotope, most commonly Carbon-11 ([11C]this compound).[1][5]

-

Subject Preparation: The subject (animal or human) is placed in a PET scanner.

-

Radiotracer Injection: A small, tracer dose of [11C]this compound is injected intravenously.[12]

-

Dynamic Scanning: The PET scanner detects the gamma rays produced by the annihilation of positrons emitted from the radiotracer. Dynamic images are acquired over time (e.g., 60-90 minutes) to track the tracer's movement into and within the brain.

-

Blood Sampling: Arterial blood samples are often taken simultaneously to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.

-

Image Reconstruction & Analysis: The raw data is reconstructed into 3D images of radiotracer concentration in the brain over time. Time-activity curves (TACs) are generated for different brain regions.[1]

-

Kinetic Modeling: Mathematical models are applied to the brain TACs and the plasma input function to calculate parameters such as brain uptake clearance (Clup) or volume of distribution (VT).[1][5] Displacement studies with unlabeled this compound can be used to confirm the specificity of the signal to BBB transport.[1]

In Vitro Transwell Assay

This high-throughput screening method uses a culture of brain endothelial cells grown on a semi-permeable membrane to mimic the BBB and assess drug permeability.[13][14][15]

Methodology:

-

Cell Culture: Brain endothelial cells (e.g., porcine PBMEC/C1-2 or rat TR-BBB13) are seeded onto the microporous membrane of a Transwell insert.[9][13] The cells grow to form a confluent monolayer, which separates an apical (blood side) and a basolateral (brain side) compartment.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., sucrose (B13894) or lucifer yellow).

-

Permeability Assay: The test compound (this compound) is added to the apical (donor) compartment.

-

Sample Collection: At various time points, samples are taken from the basolateral (receiver) compartment to measure the amount of drug that has crossed the cell monolayer.[14]

-

Quantification: The concentration of this compound in the samples is determined by LC-MS/MS or another suitable analytical method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. By performing the assay in both apical-to-basolateral and basolateral-to-apical directions, an efflux ratio can be determined to identify the involvement of efflux transporters like P-gp.[13][16]

References

- 1. This compound as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]this compound positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Transport of this compound in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a selective probe to study H+-antiporter function at the blood-brain barrier: Application to [11C]this compound positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased penetration of this compound in brain via proton-coupled organic cation antiporter in rats with lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A polyspecific drug/proton antiporter mediates this compound and clonidine transport at the mouse blood-retinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound has similar interspecies net active influx at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and this compound, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Blood-brain barrier in vitro models as tools in drug discovery: A...: Ingenta Connect [ingentaconnect.com]

- 16. researchgate.net [researchgate.net]

Off-Target Effects of Diphenhydramine in Cellular Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation antihistamine, is widely recognized for its therapeutic efficacy in treating allergic reactions and insomnia.[1][2] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor.[2][3] However, the clinical utility of this compound is often accompanied by a range of side effects, stemming from its promiscuous binding to numerous other molecular targets.[1][4] This lack of specificity, a hallmark of first-generation antihistamines, leads to a variety of off-target effects that are critical to consider in both research and clinical contexts.[4] Understanding these unintended interactions is paramount for interpreting data from cellular assays and for the development of more selective therapeutic agents.

This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular assays. It summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows involved.

Off-Target Binding Profile of this compound

This compound's chemical structure facilitates its interaction with a diverse array of receptors and channels beyond the histamine H1 receptor. This promiscuity is a significant factor in its pharmacological profile and side-effect spectrum.

Muscarinic Acetylcholine (B1216132) Receptors

This compound is a potent antagonist of muscarinic acetylcholine receptors, which is responsible for its well-documented anticholinergic side effects such as dry mouth, urinary retention, and cognitive impairment.[1][4] It exhibits significant affinity for all five muscarinic receptor subtypes (M1-M5).[1][4] The antagonism of M1 receptors, in particular, has been implicated in its deliriant and hallucinatory effects at high doses.[5]

Ion Channels

Sodium Channels: this compound acts as an intracellular sodium channel blocker, a property that contributes to its local anesthetic effects.[1][6][7] It displays selective binding to the inactivated state of neuronal Na+ channels.[6] This action is shared by other compounds containing two phenyl groups with a similar spatial orientation.[6]

Potassium Channels: this compound has been shown to block the delayed rectifier potassium channel, specifically the human Ether-à-go-go-Related Gene (hERG) channel.[1] This inhibition can prolong the QT interval, potentially leading to cardiac arrhythmias.[1][7]

Proton Channels: Studies have demonstrated that this compound inhibits voltage-gated proton channels (H V 1) in microglial cells and leukemic T cells.[8][9] This inhibition is independent of histamine receptor activity and can lead to intracellular acidification and apoptosis.[9]

Neurotransmitter Transporters and Other Receptors

This compound has been shown to inhibit the reuptake of serotonin (B10506), a discovery that paved the way for the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.[1] It also demonstrates weak antagonism at the 5-HT2C receptor.[1] Furthermore, it has been suggested to interact with the dopamine (B1211576) transporter (SLC6A3).[10]

Quantitative Off-Target Interaction Data

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various off-target molecules. These values provide a quantitative measure of its potency at these unintended sites.

| Target Receptor/Channel | Species | Value (nM) | Value Type | Reference |

| Muscarinic M1 Receptor | Human | 80–100 | Ki | [1] |

| Muscarinic M2 Receptor | Human | 120–490 | Ki | [1] |

| Muscarinic M3 Receptor | Human | 84–229 | Ki | [1] |

| Muscarinic M4 Receptor | Human | 53–112 | Ki | [1] |

| Muscarinic M5 Receptor | Human | 30–260 | Ki | [1] |

| Voltage-gated Sodium Channel | Rat | 48000–86000 | Ki | [1] |

| hERG Potassium Channel | Human | 27100 | IC50 | [1] |

| hERG K+ channel | Not Specified | 5200 | IC50 | [11] |

| Proton Channel (H V 1) | Murine | 42000 | IC50 | [8] |

| Histamine H4 Receptor | Human | >10000 | Ki | [11] |

| HIV/EBOV pseudotyped virus | Not Applicable | 2600 | IC50 | [12] |

| HIV/MARV pseudotyped virus | Not Applicable | 7600 | IC50 | [12] |

Signaling Pathways Affected by Off-Target Interactions

The off-target binding of this compound leads to the modulation of several intracellular signaling pathways, contributing to its diverse pharmacological effects.

Anticholinergic Signaling

By blocking muscarinic acetylcholine receptors, this compound inhibits the canonical Gq/11 and Gi/o signaling pathways. This leads to a reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) production, and an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, respectively.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetylcholine - Wikipedia [en.wikipedia.org]

- 6. Inhibition of Na(+) current by this compound and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inhibitory effects of antihistamines, this compound and chlorpheniramine, on proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]this compound positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Repurposing Potential of 1st Generation H1-specific Antihistamines as Anti-filovirus Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Diphenhydramine as a Research Tool in Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, a first-generation H1 receptor antihistamine, is a widely utilized compound in neuroscience research.[1] Its capacity to readily cross the blood-brain barrier and engage with multiple neurotransmitter systems renders it an invaluable tool for probing a variety of neurological processes.[1][2] Beyond its primary role in antagonizing histamine (B1213489) H1 receptors, this compound exhibits potent anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][3] This multifaceted pharmacological profile enables its application in diverse research areas, including the study of sleep, cognition, neuroinflammation, and the fundamental mechanisms of neurotransmission.[1] This guide provides a comprehensive overview of this compound's mechanisms, its application in key experimental models, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound's effects in the central nervous system are complex, stemming from its interaction with several key receptor systems. While primarily known as a histamine H1 receptor antagonist, it acts as an inverse agonist, stabilizing the receptor in its inactive state.[4][5] This action within the CNS is the principal driver of its well-known sedative effects.[1][6]

However, a critical aspect for researchers to consider is its significant off-target activity. This compound is a potent antagonist of muscarinic acetylcholine receptors (M1-M5), which underlies its prominent anticholinergic side effects, such as dry mouth, urinary retention, and cognitive impairment.[1][7] This antimuscarinic action is frequently exploited in research to create models of cognitive dysfunction.[1][8] Furthermore, this compound has been shown to interact with other neurotransmitter systems, including serotonin (B10506) and norepinephrine (B1679862) transporters, and can act as an intracellular sodium channel blocker, contributing to its local anesthetic properties.[1][3][4]

Data Presentation: Quantitative Overview

Receptor Binding Profile

A defining characteristic of this compound as a research tool is its promiscuous binding profile. Unlike newer generation antihistamines, it shows significant affinity for several receptor systems beyond the histamine H1 receptor. This lack of specificity is a critical factor in experimental design and data interpretation.[7]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Newer Antihistamines

| Receptor | This compound | Cetirizine | Fexofenadine |

|---|---|---|---|

| Histamine H1 | 14.08[7] | ~6[7] | ~10[7] |

| Muscarinic M1 | 210[7] | >10,000[7] | >10,000[7] |

| Muscarinic M2 | 130[7] | >10,000[7] | >10,000[7] |

| Muscarinic M3 | 240[7] | >10,000[7] | >10,000[7] |

| Muscarinic M4 | 112[7] | >10,000[7] | >10,000[7] |

| Muscarinic M5 | 260[7] | >10,000[7] | >10,000[7] |

| Alpha-1 Adrenergic | 430[7] | >10,000[7] | >10,000[7] |

| Alpha-2 Adrenergic | 7,600[7] | >10,000[7] | >10,000[7] |

A lower Ki value indicates a higher binding affinity.[7]

Pharmacokinetics

The pharmacokinetic profile of this compound varies across species, a crucial consideration for translational research. It is metabolized primarily in the liver by the cytochrome P450 system, particularly CYP2D6.[4][9]

Table 2: Pharmacokinetic Properties of this compound in Various Species

| Parameter | Human | Dog | Horse | Camel |

|---|---|---|---|---|

| Bioavailability (Oral) | 40–60%[10] | 7.8% (as DPH)[11] 22.0% (as dimenhydrinate)[11] | <1-6%[12] | N/A |

| Bioavailability (IM) | N/A | 88%[13] | N/A | N/A |

| Protein Binding | 98–99%[10] | N/A | N/A | N/A |

| Elimination Half-life (T½) | 2.4–13.5 h[10] | IV: 4.2 ± 0.5 h[13] IM: 6.8 ± 0.7 h[13] | IV: 6.11 h[14] | IV: 1.58 h[14] |

| Volume of Distribution (Vd) | 17 L/kg[4] | IV: 7.6 ± 0.7 L/kg[13] | IV: 5.98 L/kg[14] | IV: 2.38 L/kg[14] |

| Total Body Clearance | N/A | IV: 20.7 ± 2.9 mL/kg/min[13] | IV: 0.79 L/h/kg[14] | IV: 1.42 L/h/kg[14] |

DPH: this compound; IM: Intramuscular; IV: Intravenous; N/A: Not Available.

Blood-Brain Barrier Transport

This compound readily crosses the blood-brain barrier, a characteristic of first-generation antihistamines.[2][10] This transport is not solely passive; a carrier-mediated component, identified as a drug/H+-antiporter, accounts for a significant portion of its influx into the brain.[15][16]

Table 3: Blood-Brain Barrier (BBB) Transport Kinetics of this compound

| Parameter | Species | Value | Method |

|---|---|---|---|

| Km | Rat | 2.99 mM[15][16] | In situ brain perfusion[15] |

| Vmax | Rat | 179.5 nmol/s/g[15][16] | In situ brain perfusion[15] |

| Km | Rat | 49.7 µM | In vitro (TR-BBB13 cells)[17] |

| Vmax | Rat | 5.59 nmol/mg protein/15s | In vitro (TR-BBB13 cells)[17] |

| Brain:Plasma Ratio (Unbound) | Rat | 3.90 - 5.5[18] | Microdialysis[18] |

| Brain:Plasma Ratio (Unbound) | Dog | 4.88[18] | Neuro-PK study[18] |

| Brain:Plasma Ratio (Unbound) | Non-human Primate | 4.51 - 5.00[18] | Neuro-PK study[18] |

Toxicity

Table 4: Acute Toxicity (LD50) of this compound in Rodents

| Animal Model | Route of Administration | LD50 (mg/kg) |

|---|---|---|

| Mouse | Intraperitoneal (IP) | 56[19] |

| Mouse | Oral (PO) | 160[19] |

| Mouse | Subcutaneous (SC) | 50[19] |

| Rat | Intraperitoneal (IP) | 280[19] |

| Rat | Oral (PO) | 390[19] |

Applications in Neuroscience Research

Sleep and Sedation Studies

Due to its potent H1 receptor inverse agonism in the CNS, this compound is a classic tool for inducing sedation and studying the mechanisms of sleep-wake cycles.[5][6] It is frequently used in rodent models to assess the sedative properties of novel compounds or to investigate the role of the histaminergic system in arousal.[6][19]

Cognitive Function and Impairment

This compound's strong anticholinergic properties make it a reliable pharmacological tool for inducing transient cognitive deficits in animal models and humans.[1][20] These deficits, particularly in memory and attention, mimic aspects of cognitive decline seen in aging and neurodegenerative diseases.[20][21][22] Research using this compound has been pivotal in highlighting the risks associated with long-term anticholinergic medication use, including an increased risk for dementia.[8][22][23]

Neuroinflammation

Emerging research has identified a role for this compound in modulating neuroinflammatory processes. In models of traumatic brain injury (TBI), administration of this compound has been shown to significantly reduce levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin 1β (IL-1β).[24][25][26] These findings suggest that beyond its classical neurotransmitter effects, this compound may exert neuroprotective effects by attenuating oxidative stress and inflammation.[25][26]

Experimental Protocols

Protocol 1: In Vivo Sedation/Hypnotic Effect in Mice

This protocol outlines the use of this compound to induce and measure sedation in a mouse model using the open field test.

1. Animal Acclimation:

-

House mice in a controlled environment for at least one week before the experiment.

-

Allow mice to acclimate to the testing room for a minimum of 1 hour before administration.[19]

2. Materials and Preparation:

-

This compound hydrochloride (HCl) powder.

-

Sterile, pyrogen-free 0.9% saline.[19]

-

Vehicle: For control animals, use 0.9% saline.

-

This compound Solution: Dissolve this compound HCl in sterile saline to the desired concentration. For a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the required concentration is 1 mg/ml.[19]

3. Administration:

-

Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.[19] Recommended dosages for sedation in mice range from 1-10 mg/kg.[19]

4. Observation and Data Collection:

-

Place the mouse in the center of an open field arena 15-30 minutes post-injection.[19]

-

Record activity for a set period (e.g., 10-30 minutes) using automated tracking software or manual observation.

-

Key parameters to measure include total distance traveled, time spent in the center vs. periphery, and rearing frequency. A significant decrease in these parameters in the this compound-treated group compared to the vehicle control indicates a sedative effect.

Protocol 2: In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of this compound for a specific receptor, such as the histamine H1 receptor.

1. Materials:

-

Cell membranes or purified receptors expressing the target of interest (e.g., human H1 receptors).

-

A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-pyrilamine for H1).

-

Unlabeled ("cold") ligand for determining non-specific binding.

-

This compound HCl.

-

Assay buffer, scintillation fluid, glass fiber filters, and a scintillation counter.

2. Procedure:

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (serial dilution).

-

Total Binding: Include wells with only the receptor and radiolabeled ligand.

-

Non-specific Binding: Include wells with the receptor, radiolabeled ligand, and a high concentration of an unlabeled specific ligand to saturate the receptors.[27]

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.[27]

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[28]

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[27]

Protocol 3: In Vitro Blood-Brain Barrier Transport Assay

This protocol describes an in vitro method to study the transport kinetics of this compound using a cell-based BBB model, such as conditionally immortalized rat brain capillary endothelial cells (TR-BBB13).[17]

1. Cell Culture:

-

Culture TR-BBB13 cells to confluence on permeable supports (e.g., Transwell inserts). This forms a polarized monolayer that mimics the BBB.

2. Uptake Experiment:

-

Pre-incubation: Pre-incubate the cell monolayers with an incubation medium (e.g., pH 7.4) for 20 minutes at 37°C.[17]

-

Initiate Uptake: Remove the medium and add a solution containing a known concentration of this compound (often radiolabeled, e.g., [14C]this compound) to the apical (blood) side of the monolayer.

-

Time Points: Incubate for short, defined periods (e.g., 15, 30, 60 seconds) to measure the initial rate of uptake.[17]

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular concentration of this compound using liquid scintillation counting or LC-MS/MS.

3. Data Analysis for Kinetics (Km and Vmax):

-

Perform the uptake experiment across a range of this compound concentrations (e.g., 10–1000 µM).[17]

-

To isolate carrier-mediated transport, subtract non-specific uptake (measured in the presence of a very high concentration, e.g., 5 mM, of unlabeled this compound).[17]

-

Plot the initial uptake rate (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the maximal transport rate (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half-maximal transport velocity.[17] An Eadie-Hofstee plot can also be used for linearization and visualization.[17]

Conclusion

This compound remains a cornerstone pharmacological tool in neuroscience, offering robust and reproducible effects for studying sedation, cognitive impairment, and neuroinflammation. Its value lies in its well-characterized, albeit complex, pharmacology and its ability to readily access central targets. However, researchers must remain vigilant of its significant off-target activities, particularly its anticholinergic effects, which can be both a feature to be exploited and a confound to be controlled for. By carefully considering its receptor binding profile, pharmacokinetic variability, and the specific research question at hand, scientists can effectively leverage this compound to continue unraveling the intricate workings of the central nervous system.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: It is time to say a final goodbye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound pharmacokinetics after oral and intravenous administration of this compound and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine-induced wheal formation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound following single-dose intravenous and oral administration in non-fasted adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of DPH after the administration of a single intravenous or intramuscular dose in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. madbarn.com [madbarn.com]

- 15. This compound as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]this compound positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound as a selective probe to study H+-antiporter function at the blood-brain barrier: Application to [11C]this compound positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound has similar interspecies net active influx at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. optoceutics.com [optoceutics.com]

- 21. Cognitive and other adverse effects of this compound use in hospitalized older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The over-the-counter medicine scientists say may raise your dementia risk | National Geographic [nationalgeographic.com]

- 23. droracle.ai [droracle.ai]

- 24. The role of this compound HCl on tumor necrosis factor-α levels in wistar rats with traumatic brain injury: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. karger.com [karger.com]

- 26. Protective Effect of this compound against Traumatic Brain Injury in Rats via Modulation of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 28. benchchem.com [benchchem.com]

Unraveling the Molecular Underpinnings of Diphenhydramine's Sedative Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the sedative effects of Diphenhydramine at a molecular level. This compound, a first-generation antihistamine, is widely recognized for its sleep-inducing properties, a side effect stemming from its potent interaction with the central nervous system. This document provides a comprehensive overview of its mechanism of action, receptor binding profile, relevant experimental protocols, and the intricate signaling pathways involved in its sedative effects.

Core Mechanism of Sedation: Histamine (B1213489) H1 Receptor Inverse Agonism

This compound's primary sedative effect is mediated through its action as an inverse agonist at the histamine H1 receptor in the central nervous system.[1][2] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of the endogenous agonist, histamine.[3]

Histaminergic neurons, originating in the tuberomammillary nucleus of the hypothalamus, play a crucial role in promoting wakefulness. By crossing the blood-brain barrier, this compound binds to H1 receptors on these and other neurons, thereby suppressing their wakefulness-promoting signals and leading to drowsiness and sedation.[4]

Quantitative Receptor Binding Profile of this compound

This compound's sedative and other side effects are not solely attributable to its action on the histamine H1 receptor. It exhibits a broad receptor binding profile, interacting with various other neurotransmitter receptors, which contributes to its overall pharmacological effects. The following table summarizes the binding affinities (Ki) of this compound for several key receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Histamine Receptors | |

| Histamine H1 | 14.08 - 20 |

| Muscarinic Acetylcholine (B1216132) Receptors | |

| Muscarinic M1 | 83 - 210 |

| Muscarinic M2 | 130 - 230 |

| Muscarinic M3 | 130 - 240 |

| Muscarinic M4 | 112 - 160 |

| Muscarinic M5 | 120 - 260 |

| Adrenergic Receptors | |

| Alpha-1 | 430 |

| Alpha-2 | 7,600 |

| Serotonin Receptors | |

| 5-HT2A | 1295 |

Note: The Ki values are compiled from multiple sources and represent a range of reported affinities.[1][5]

The significant affinity for muscarinic acetylcholine receptors underlies the anticholinergic side effects commonly associated with this compound, such as dry mouth and urinary retention, and also contributes to its sedative properties.[1]

Experimental Protocols for Investigating Sedative Effects

In Vitro: Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the histamine H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).[6]

-

Radioligand: [³H]mepyramine (a selective H1 antagonist).[6]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).[6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Filtration System: Glass fiber filters and a vacuum manifold.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor source, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo: Open Field Test for Sedation in Mice

The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of sedation.

Materials:

-

Animals: Male C57BL/6 mice (8-10 weeks old).[7]

-

Test Compound: this compound dissolved in sterile saline.[7]

-

Vehicle Control: Sterile saline.[7]

-

Apparatus: A square open field arena (e.g., 40 x 40 cm) with walls, placed in a sound-attenuated and evenly lit room.[8][9]

-

Tracking System: A video camera mounted above the arena and connected to a computer with tracking software.[8][9]

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.[7][9]

-

Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[7]

-

Habituation: Place the mouse in the center of the open field arena and allow it to explore freely for a set period (e.g., 15-30 minutes).[7]

-

Data Collection: Record the animal's movement using the video tracking system. Key parameters to measure include:

-

Total distance traveled.

-

Time spent in the center of the arena versus the periphery.

-

Number of rearing events (standing on hind legs).

-

-

Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups. A significant decrease in total distance traveled and rearing frequency indicates a sedative effect.

Visualizing the Molecular Pathways

This compound's Primary Signaling Pathway for Sedation

This compound, as an inverse agonist of the H1 receptor, inhibits the Gq/11 signaling cascade. This prevents the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in neuronal excitability and promoting sedation.

Caption: this compound inhibits the H1 receptor, blocking downstream signaling and reducing neuronal excitability, leading to sedation.

Experimental Workflow for Assessing Sedative Effects

The following diagram illustrates a logical workflow for investigating the sedative effects of a compound like this compound, from initial in vitro characterization to in vivo behavioral assessment.

Caption: A typical experimental workflow for characterizing the sedative properties of a compound.

Logical Relationship of this compound's Multi-Receptor Interactions

This diagram illustrates the relationship between this compound's binding to multiple receptors and its resulting physiological effects, highlighting both the desired sedative effect and the common side effects.

Caption: this compound's interaction with multiple receptors leads to both its sedative effects and various side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. anilocus.com [anilocus.com]

- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Diphenhydramine with Serotonin and Dopamine Transporters

Executive Summary

Diphenhydramine is a first-generation ethanolamine-class antihistamine, primarily recognized for its inverse agonist activity at the histamine (B1213489) H1 receptor.[1] Its ability to cross the blood-brain barrier contributes to its well-known sedative effects and its utility as an antimuscarinic agent for treating Parkinsonism.[1] Beyond these primary mechanisms, this compound exhibits a complex pharmacological profile, including interactions with monoamine transporters. While its affinity for the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT) is significantly lower than for its primary target, these interactions are crucial for understanding its complete neuropharmacological footprint, including its potential for misuse and paradoxical stimulant effects.[2][3] This document provides a comprehensive technical overview of this compound's binding and functional inhibition characteristics at SERT and DAT, details the experimental protocols used for their determination, and presents logical workflows for these assays.

Interaction with the Serotonin Transporter (SERT)

This compound's interaction with SERT is characterized as weak. Historical discoveries in the 1960s noted that this compound weakly inhibits the reuptake of serotonin, a finding that spurred the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) from similar chemical scaffolds.[1] However, modern quantitative assays reveal a low affinity. One study using rat forebrain synaptosomes found that at concentrations between 0.05 and 0.50 µM, this compound had no discernible effect on serotonin uptake.[4][5] This suggests that at typical therapeutic concentrations, direct SERT inhibition is likely minimal. Data from receptor binding assays indicate a very high IC50 value, further supporting a weak interaction.

Table 2.1: Quantitative Data for this compound at the Serotonin Transporter (SERT)

| Assay Type | Species | Value | Units | Notes | Source |

| Reuptake Inhibition | Human | 27,100 | nM | Reported as IC50, indicating weak inhibitory potency. | [1] |

| Synaptosomal Uptake | Rat | N/A | N/A | No effect observed at concentrations of 0.05-0.50 µM (50-500 nM). | [4][5] |

Interaction with the Dopamine Transporter (DAT)